molecular formula C7H4ClIN2 B1444578 2-Amino-4-chloro-5-iodobenzonitrile CAS No. 1269461-82-6

2-Amino-4-chloro-5-iodobenzonitrile

Cat. No.: B1444578
CAS No.: 1269461-82-6
M. Wt: 278.48 g/mol
InChI Key: KPZDYVSYBWXBGI-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-iodobenzonitrile is an organic compound with the molecular formula C7H4ClIN2. It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and iodo substituents on the benzene ring. This compound is widely used in various fields of research, including medicinal chemistry and materials science .

Scientific Research Applications

2-Amino-4-chloro-5-iodobenzonitrile has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: It is utilized in the development of novel materials with specific properties.

    Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules.

    Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-chloro-5-iodobenzonitrile can be synthesized from 4-amino-2-chlorobenzonitrile through a halogenation reaction. The reaction typically involves the use of N-iodo-succinimide in acetic acid as the iodinating agent . The reaction conditions include maintaining the temperature at room temperature and ensuring the purity of the reactants to achieve a high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and high yield. The product is then purified through crystallization or other separation techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-5-iodobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents like N-iodo-succinimide for iodination and other nucleophiles for substitution reactions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different amino derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-5-iodobenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target molecules, while the chloro and iodo groups can participate in halogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-chlorobenzonitrile
  • 2-Amino-4,5-dichlorobenzonitrile
  • 2-Amino-4-iodobenzonitrile

Uniqueness

2-Amino-4-chloro-5-iodobenzonitrile is unique due to the presence of both chloro and iodo substituents on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-amino-4-chloro-5-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZDYVSYBWXBGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)Cl)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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